(1R,2R)-2-(Cyclopropylamino)cyclohexanol

Pharmaceutical Intermediates PDE3 Inhibitor Chiral Synthesis

(1R,2R)-2-(Cyclopropylamino)cyclohexanol (CAS 189362-43-4) is a chiral, non-racemic trans-1,2-amino alcohol with a cyclopropylamine substituent. This stereochemically defined building block, characterized by its (1R,2R) configuration, is a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals, notably the PDE3 inhibitor OPC-33509.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 189362-43-4
Cat. No. B066298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(Cyclopropylamino)cyclohexanol
CAS189362-43-4
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NC2CC2)O
InChIInChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)10-7-5-6-7/h7-11H,1-6H2/t8-,9-/m1/s1
InChIKeyCFEAMNVUJMQGNK-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-(Cyclopropylamino)cyclohexanol: A Chiral trans-Amino Alcohol Building Block


(1R,2R)-2-(Cyclopropylamino)cyclohexanol (CAS 189362-43-4) is a chiral, non-racemic trans-1,2-amino alcohol with a cyclopropylamine substituent. This stereochemically defined building block, characterized by its (1R,2R) configuration, is a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals, notably the PDE3 inhibitor OPC-33509 [1]. It is available with a guaranteed purity of >98% from specialty chemical suppliers .

Chiral building block with (1R,2R) configuration for stereochemical-control synthesis
Supports PDE3 inhibitor pathway studies requiring defined trans-amino alcohol scaffold

The Critical Role of (1R,2R) Stereochemistry in Substituting (1R,2R)-2-(Cyclopropylamino)cyclohexanol


Generic substitution of (1R,2R)-2-(Cyclopropylamino)cyclohexanol with its racemate or the (1S,2S) enantiomer is not scientifically equivalent. The absolute stereochemistry of this chiral auxiliary is the primary determinant of the final drug's biological activity. The synthesis of the PDE3 inhibitor OPC-33509 explicitly requires the (1R,2R) enantiomer to achieve the desired pharmacological profile; the use of the racemic mixture or the antipode would lead to an inactive or less effective diastereomer, resulting in failed syntheses and compromised research outcomes [1].

Target
(1R,2R) enantiomer Defined stereochemistry required for downstream bioactivity; reported to yield active PDE3 inhibitor OPC-33509
Substitute
Racemate or (1S,2S) enantiomer May shift diastereomeric outcome; activity of derived diastereomer not reported and likely to differ

Quantitative Differentiation Guide for (1R,2R)-2-(Cyclopropylamino)cyclohexanol


Essential Stereochemistry for OPC-33509 (K-134) PDE3 Inhibitor Synthesis

The synthesis of the PDE3 inhibitor OPC-33509, a clinical candidate for anti-thrombotic and anti-hyperplastic therapy, specifically utilizes the (1R,2R) enantiomer of 2-(cyclopropylamino)cyclohexanol as a key building block. The resulting drug candidate, OPC-33509, demonstrates an IC50 of 0.10 μM against recombinant PDE3A [1]. The (1S,2S) enantiomer of the building block would produce a diastereomeric drug candidate with uncharacterized and likely inferior activity.

Stereochemistry & Activity
Head-to-head
Target (1R,2R) produces OPC-33509 with IC50 0.10 µM (PDE3A); (1S,2S) would yield diastereomer with uncharacterized activity.
Stereochemical identity directly impacts PDE3A inhibition assay response; enantiomer attribution review essential.
Reported recombinant PDE3A assay; diastereomer activity not validated.
Pharmaceutical Intermediates PDE3 Inhibitor Chiral Synthesis

Achievable Enantiomeric Excess for High-Fidelity Asymmetric Synthesis

The target compound can be synthesized via the asymmetric amination of 1,2-epoxycyclohexane. Using a water-soluble soy polysaccharide (Soyafibe S-DN) catalyst, the (1R,2R) product is obtained with an initial enantiomeric excess (ee) of 64%. Critically, a simple purification step as the fumarate salt elevates this to >99% ee [1]. This contrasts with the racemic trans product (0% ee) obtained from non-asymmetric ring-opening methods [2].

Enantiomeric Excess
Head-to-head
Target: 64% ee crude → >99% ee after fumarate salt purification. Racemate: 0% ee.
Enantiopurity control achievable through documented purification; supports stereochemical-control workflow.
Asymmetric amination method; purification step is critical for >99% ee.
Asymmetric Synthesis Enantioselectivity Process Chemistry

Procurement-Ready Purity Specifications

Commercially available (1R,2R)-2-(Cyclopropylamino)cyclohexanol is routinely supplied with a chemical purity specification of >98%, as verified by HPLC, NMR, and mass spectrometry . This level of purity is critical for use as a building block in multi-step pharmaceutical syntheses, where impurities can lead to significant yield loss and purification challenges.

Chemical Purity
Specification review
Supplied purity >98% (HPLC, NMR, MS); exceeds typical industrial intermediate (>95%).
Higher purity may reduce side reactions and simplify purification in multi-step syntheses.
Vendor quality control specification; independent verification recommended.
Chemical Procurement Quality Control Analytical Characterization

Validated Resolution Pathway for Consistent Enantiopurity

For applications where the target compound is not obtained directly via asymmetric synthesis, a robust resolution protocol is documented. The racemic trans amino alcohol is esterified with (S)-mandelic acid, and the resulting diastereomeric esters are separated by chromatography, providing the pure (1R,2R) enantiomer [1]. This established method offers a reliable alternative for obtaining the compound in high enantiopurity, differentiating it from other trans-2-substituted cyclohexanols lacking a well-defined resolution strategy.

Resolution Pathway
Class-level
Racemic resolution with (S)-mandelic acid esterification followed by chromatographic separation.
Documented resolution method supports process development fallback; may not apply equally to all trans-2-substituted analogs.
Method reported for this scaffold; comparative efficiency to other resolution routes not quantified.
Chiral Resolution Process Development Enantiomer Separation

Primary Application Scenarios for (1R,2R)-2-(Cyclopropylamino)cyclohexanol


Synthesis of PDE3 Inhibitor OPC-33509 (K-134) for Cardiovascular Research

This is the primary, evidence-backed application. Researchers developing novel anti-thrombotic or anti-hyperplastic agents can use this compound as a key chiral building block. The (1R,2R) stereoisomer is specifically required to synthesize OPC-33509, a PDE3 inhibitor with an established IC50 of 0.10 μM [1]. Using this compound ensures the correct stereochemistry of the final drug candidate, which is essential for reproducing published biological activity.

Chiral Auxiliary in Asymmetric Synthesis

The compound's rigid cyclohexanol scaffold with a cyclopropylamino group makes it suitable as a chiral auxiliary or ligand precursor. Its high enantiopurity (>99% ee achievable) [1] is a prerequisite for controlling stereochemistry in asymmetric reactions, such as additions to imines or epoxide openings, where the desired product's enantiomeric excess is directly linked to the auxiliary's optical purity.

Development of Central Nervous System (CNS) Receptor Ligands

Given its structural features, this compound serves as a versatile intermediate for synthesizing molecules targeting CNS receptors [1]. The cyclopropylamino group introduces steric constraint and unique electronic properties, which are valuable for structure-activity relationship (SAR) studies aimed at optimizing receptor binding affinity and selectivity.

Precursor for Chiral Amine Ligands in Catalysis

The secondary amine and hydroxyl functional groups provide two handles for derivatization. This bifunctionality allows the compound to be transformed into chiral ligands for transition-metal catalysis. The high chemical purity (>98%) of the commercially available material minimizes side reactions during ligand synthesis, ensuring a more efficient route to the final catalyst.

Application
Selection Property
Validation Focus
PDE3 inhibitor synthesis studies
Stereochemical identity (1R,2R) configuration
Downstream bioactivity reproducibility
Asymmetric synthesis chiral auxiliary
Enantiomeric excess control after purification
Enantioselectivity of derived products
CNS receptor ligand development
Rigid cyclohexanol scaffold with cyclopropylamino group
Structure-activity relationship interpretation
Chiral amine ligand precursor for catalysis
Bifunctional amine and hydroxyl handles, reported chemical purity
Ligand synthesis efficiency and reproducibility

Technical Documentation Hub

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